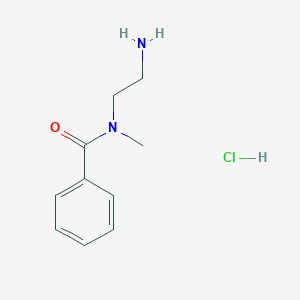

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Aminoethyl)acetamide is an organic building block . It’s used in the preparation of mixed two-component monolayers on glassy carbon and in the synthesis of lysidine .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with other organic compounds . For example, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, an infrared spectrometer and differential scanning calorimeter can be used to investigate the chemical structure and phase transition temperature of a compound .Chemical Reactions Analysis

N-(2-Aminoethyl) ethanolamine has been shown to alter the structure of the extracellular matrix produced by primary dermal fibroblasts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane has a molecular weight of 206.36 g/mol .Wissenschaftliche Forschungsanwendungen

Application in Peptide Nucleic Acids (PNAs) Research

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

“N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” is used in the synthesis of chiral Peptide Nucleic Acids (PNAs). PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone. The synthesis, properties, and applications of these chiral PNAs have been explored under the concept of preorganization .

Results or Outcomes

The modification of PNAs with “N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” improves their antisense and antigene properties. The modified PNAs have shown increased binding affinity for DNA and RNA .

Application in Air Purification Research

Specific Scientific Field

Environmental Science and Engineering

Summary of the Application

“N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” is used in the preparation of Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane (MCC/APMDS) composite aerogel, which has been investigated for its adsorption properties for formaldehyde, a common air pollutant .

Methods of Application or Experimental Procedures

The compound is used in the modification of the aerogel. The adsorption of formaldehyde by the MCC/APMDS composite aerogel mainly relies upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .

Results or Outcomes

The modification of the aerogel with “N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” reduced the pore volume and specific surface area, and increased the average pore size to 14.56 nm. This enhanced the adsorption capacity of formaldehyde, and the adsorption amount reached 9.52 mg/g .

Application in CO2 Adsorption Research

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

“N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” is used in the preparation of aminosilane-grafted spherical cellulose nanocrystal (CNC) aerogel. This aerogel has been investigated for its adsorption properties for CO2, a common greenhouse gas .

Methods of Application or Experimental Procedures

The compound is used in the modification of the aerogel. The adsorption of CO2 by the modified aerogel mainly relies upon the reaction of the protonated –NH3+ group in APMDS with CO2 to form a Schiff base .

Results or Outcomes

The modification of the aerogel with “N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” reduced the pore volume and specific surface area, and increased the average pore size to 14.56 nm. This enhanced the adsorption capacity of CO2, and the adsorption amount reached 9.52 mg/g .

Application in Spherical Cellulose Nanocrystal Aerogel Research

Specific Scientific Field

Material Science and Engineering

Summary of the Application

“N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” is used in the fabrication of aminosilane-grafted spherical cellulose nanocrystal (CNC) aerogel. This aerogel has been investigated for its potential applications in various fields such as adsorption, heat insulation, and dielectric .

Methods of Application or Experimental Procedures

The compound is used in the modification of the aerogel. The aminosilane was grafted on CNC via C–O–Si bonds between CNC and AEAPMDS .

Results or Outcomes

The modification of the aerogel with “N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” successfully fabricated the AEAPMDS-CNC aerogel. The aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-N-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(8-7-11)10(13)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWXFOHEHQWJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(=O)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)

![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)

![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2629794.png)

![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)